

# 3-(Ethylamino)phenol: An In-depth Technical Guide to Stability and Degradation Pathways

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## Compound of Interest

Compound Name: 3-(Ethylamino)phenol

Cat. No.: B1269045

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## Abstract

This technical guide provides a comprehensive overview of the stability and degradation pathways of **3-(Ethylamino)phenol**, a key intermediate in the synthesis of various dyes and pharmaceuticals. Understanding the chemical stability of this compound is critical for ensuring the quality, safety, and efficacy of resulting products. This document details the known reactivity of **3-(Ethylamino)phenol**, outlines potential degradation pathways under various stress conditions, and provides a framework for systematic stability testing. Methodologies for analysis and characterization of potential degradants are also discussed. While specific quantitative stability data for **3-(Ethylamino)phenol** is limited in publicly available literature, this guide consolidates general knowledge of phenolic amine chemistry and established principles of forced degradation studies to provide a robust framework for researchers.

## Chemical and Physical Properties

**3-(Ethylamino)phenol**, with the CAS number 621-31-8, is an organic compound featuring an ethylamino group and a hydroxyl group attached to a benzene ring.<sup>[1]</sup> These functional groups dictate its chemical reactivity and susceptibility to degradation.

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>11</sub> NO	[2]
Molecular Weight	137.18 g/mol	[2]
Appearance	Very viscous deep orange liquid	[2]
Boiling Point	349 °F at 12 mmHg	[2]
Melting Point	144 °F	[2]
Solubility	0.1 to 1 mg/mL at 64 °F	[2]

## Stability Profile

The stability of **3-(Ethylamino)phenol** is influenced by its susceptibility to oxidation, reaction with acids and bases, and potential for photodegradation. As a phenol, it is prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.[3][4] The presence of the amino group imparts basic properties, allowing it to react with acids.[2]

## Sensitivity to Air and Oxidation

**3-(Ethylamino)phenol** is known to be sensitive to prolonged exposure to air.[2] The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored degradation products, such as quinones.[3][4] The ethylamino group can also be a site for oxidation, potentially forming N-oxides or other related compounds.[3]

## pH-Dependent Stability

The stability of **3-(Ethylamino)phenol** is expected to be highly dependent on pH. In acidic solutions, the ethylamino group will be protonated, which may influence the overall degradation pathway. In alkaline conditions, the phenolic hydroxyl group will be deprotonated to form a phenoxide ion, which is highly susceptible to oxidation. While specific hydrolysis rate constants for **3-(Ethylamino)phenol** are not readily available, studies on other phenolic compounds have shown that degradation is often accelerated at both low and high pH extremes.[5][6]

## Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation of phenolic compounds.[3] The energy from the light can promote the formation of reactive species and accelerate oxidative degradation pathways. Photostability testing is a critical component of forced degradation studies to assess the potential for light-induced degradation.

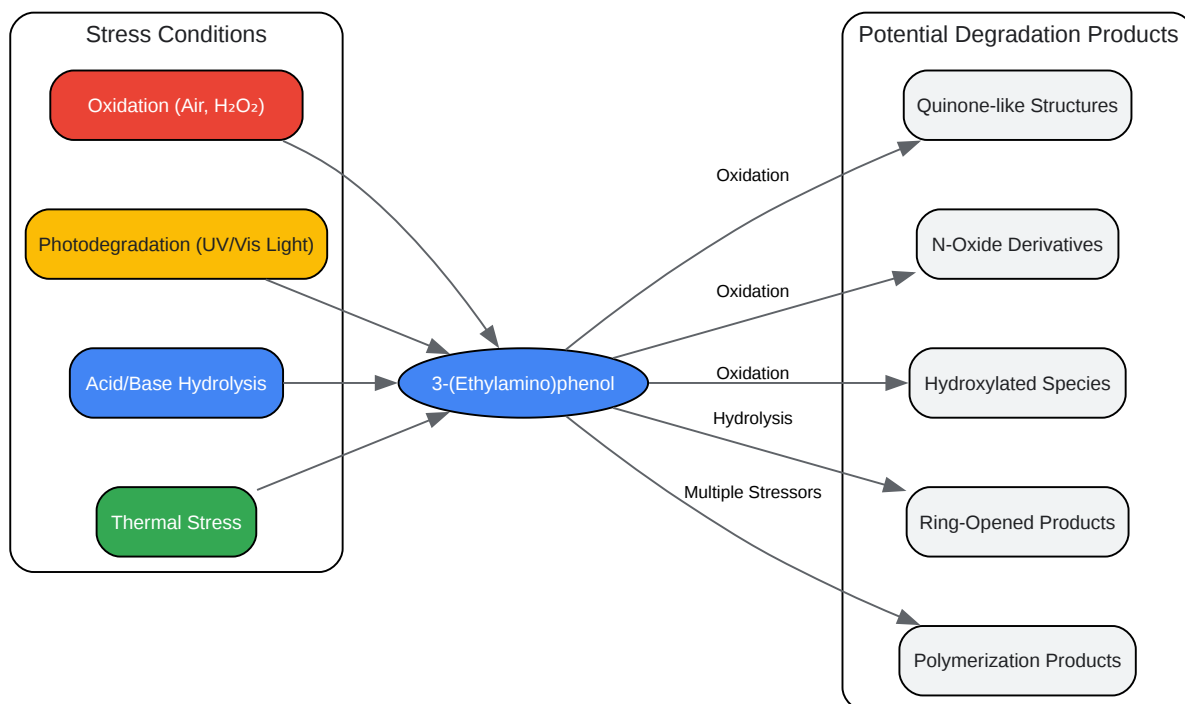
[3]

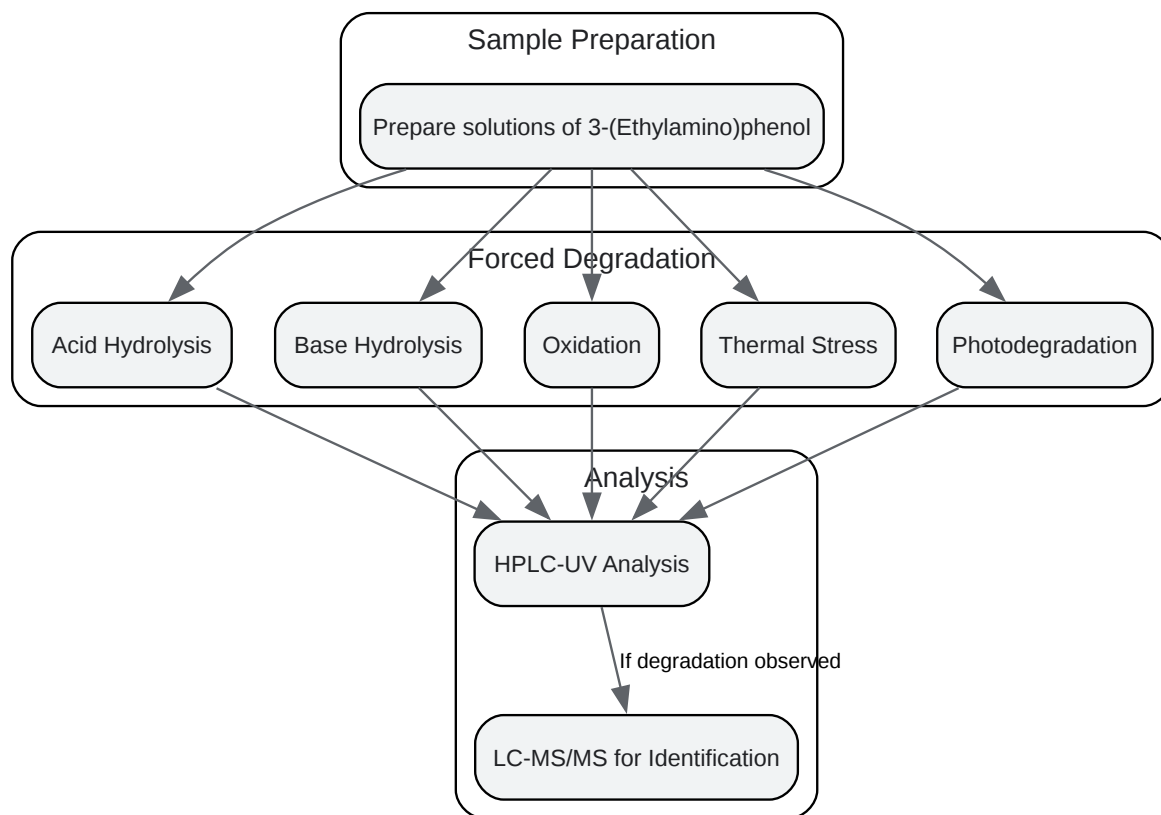
## Thermal Stability

Information on the thermal degradation of **3-(Ethylamino)phenol** is not extensively detailed in the literature. However, thermal stress, especially in the presence of oxygen and humidity, can accelerate degradation reactions.[3] Forced degradation studies typically involve exposing the compound to elevated temperatures to identify potential thermally induced degradation products.[3]

## Potential Degradation Pathways

Based on the chemical structure of **3-(Ethylamino)phenol** and general knowledge of phenol and amine degradation, several degradation pathways can be postulated. These pathways can be investigated through forced degradation studies.





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